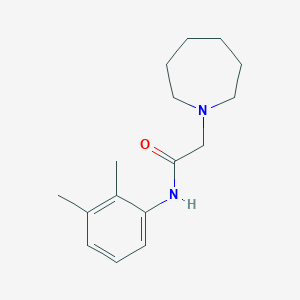![molecular formula C16H11F3N4O B5362954 3-(4H-1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5362954.png)
3-(4H-1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4H-1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]benzamide, also known as TFB-TAZ, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent for a variety of diseases, including cancer, inflammation, and neurological disorders. In
Mecanismo De Acción
The exact mechanism of action of 3-(4H-1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]benzamide is not fully understood. However, it is known to interact with various proteins and enzymes in the body, including histone deacetylases (HDACs) and cyclooxygenase-2 (COX-2). HDACs are enzymes that play a role in gene expression, and inhibiting their activity can lead to changes in cell growth and differentiation. COX-2 is an enzyme that is involved in the production of inflammatory mediators, and inhibiting its activity can reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, it can induce cell cycle arrest and apoptosis, leading to reduced cell growth and proliferation. In animal models of inflammatory diseases, this compound can reduce the production of inflammatory mediators and decrease tissue damage. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(4H-1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]benzamide is its versatility in terms of its potential therapeutic applications. It has shown promise as a treatment for a variety of diseases, making it a valuable compound for drug development. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 3-(4H-1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]benzamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential. Finally, studies on the safety and toxicity of this compound are necessary to determine its potential as a therapeutic agent in humans.
Métodos De Síntesis
3-(4H-1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]benzamide can be synthesized using a variety of methods. One common method involves the reaction of 4-(trifluoromethyl)benzoyl chloride with 3-amino-1,2,4-triazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-aminobenzamide to yield this compound. Other methods involve the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
3-(4H-1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]benzamide has been studied extensively in the field of medicinal chemistry due to its potential as a therapeutic agent. It has been shown to have anti-cancer properties, inhibiting the growth of various cancer cell lines in vitro and in vivo. Additionally, this compound has anti-inflammatory properties, reducing inflammation in animal models of inflammatory diseases. It has also shown potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-(1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O/c17-16(18,19)12-4-6-13(7-5-12)22-15(24)11-2-1-3-14(8-11)23-9-20-21-10-23/h1-10H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCFESKBNMOQDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5362876.png)

![methyl 2-{5-[3-(2-furyl)-2-propen-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5362883.png)
![3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-2-methylphenol](/img/structure/B5362894.png)
![3-(2-{[2-hydroxy-1-(hydroxymethyl)ethyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5362899.png)
![4-(1H-imidazol-1-yl)-1-{[(4-methylbenzyl)amino]carbonyl}piperidine-4-carboxylic acid](/img/structure/B5362904.png)

![5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}-N-(tetrahydrofuran-3-ylmethyl)pyridin-2-amine](/img/structure/B5362938.png)
![tert-butyl 2-{3-[(4-fluorophenyl)amino]-1-methyl-3-oxopropylidene}hydrazinecarboxylate](/img/structure/B5362940.png)
![2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5362943.png)
![methyl 4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]benzoate](/img/structure/B5362964.png)
![N-(2,4-dimethoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5362972.png)
![[(6-acetyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetonitrile](/img/structure/B5362978.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5362980.png)